molecular formula C19H17N3O5S2 B11685701 N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

Cat. No.: B11685701
M. Wt: 431.5 g/mol
InChI Key: BLNNHDRFKAGFOA-DHDCSXOGSA-N
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Description

(Z)-N-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)nicotinamide is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a nicotinamide moiety and a trimethoxybenzylidene group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)nicotinamide typically involves a multi-step process. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring. Finally, the nicotinamide moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, are also critical aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted nicotinamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems.

Mechanism of Action

The mechanism of action of (Z)-N-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)nicotinamide involves its interaction with various molecular targets. It can inhibit enzymes critical for bacterial cell wall synthesis, leading to cell death. In cancer cells, it can induce apoptosis by modulating signaling pathways and disrupting cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl)propanoic acid
  • (Z)-3-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)propanoate

Uniqueness

Compared to similar compounds, (Z)-N-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)nicotinamide stands out due to its nicotinamide moiety, which enhances its biological activity and potential therapeutic applications. The presence of the trimethoxybenzylidene group also contributes to its unique chemical properties and reactivity.

Properties

Molecular Formula

C19H17N3O5S2

Molecular Weight

431.5 g/mol

IUPAC Name

N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C19H17N3O5S2/c1-25-13-7-11(8-14(26-2)16(13)27-3)9-15-18(24)22(19(28)29-15)21-17(23)12-5-4-6-20-10-12/h4-10H,1-3H3,(H,21,23)/b15-9-

InChI Key

BLNNHDRFKAGFOA-DHDCSXOGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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